molecular formula C25H29N3O3 B2863471 4-(tert-butyl)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 921853-02-3

4-(tert-butyl)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2863471
CAS No.: 921853-02-3
M. Wt: 419.525
InChI Key: BAMBREUKBCTFRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(tert-Butyl)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 921853-02-3) is a benzamide derivative featuring a pyridazinone core, which is linked via an ethyl group to a 4-(tert-butyl)benzamide moiety . The strategic incorporation of a 4-ethoxyphenyl substituent on the pyridazinone ring introduces specific steric and electronic modifications that are known to influence the biological activity and pharmacokinetic properties of such molecules . This compound is of significant interest in pharmaceutical research, particularly in the areas of oncology and inflammation. Pyridazinone-based scaffolds, like the one in this compound, have demonstrated a wide range of biological activities. Research on similar pyridazinone-benzamide hybrids has revealed potent inhibitory activity against class I histone deacetylases (HDACs), making them promising candidates for anticancer drug development . Furthermore, pyridazinone derivatives are actively being explored as multi-target anti-inflammatory agents, with some designed to simultaneously inhibit key enzymes like carbonic anhydrase (CA), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), a strategy that may offer advantages over traditional NSAIDs . The molecular structure suggests potential for kinase inhibition, which could alter signaling pathways critical for tumor growth and inflammatory responses . Research Applications: • Investigated as a potential agent in cancer research pathways . • Studied for its application in anti-inflammatory research, targeting multiple enzymatic pathways . • Used as a reference compound in structure-activity relationship (SAR) studies for benzamide and pyridazinone derivatives . Attention: This product is for research use only. It is not intended for human or veterinary use or for diagnostic applications .

Properties

IUPAC Name

4-tert-butyl-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3/c1-5-31-21-12-8-18(9-13-21)22-14-15-23(29)28(27-22)17-16-26-24(30)19-6-10-20(11-7-19)25(2,3)4/h6-15H,5,16-17H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMBREUKBCTFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(tert-butyl)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS Number: 921853-02-3) is a complex organic molecule with significant pharmaceutical potential. Its structure includes a benzamide moiety, a tert-butyl group, and a pyridazinone ring, suggesting various biological activities, particularly in cancer and inflammation pathways.

Chemical Structure and Properties

The molecular formula of the compound is C25H29N3O3C_{25}H_{29}N_{3}O_{3}, with a molecular weight of 419.5 g/mol. The structure is characterized by:

  • Benzamide Group : Common in many therapeutic agents.
  • Tert-butyl Group : A bulky substituent influencing conformation and reactivity.
  • Ethoxyphenyl Group : Potential for π-π interactions due to its aromatic nature.
  • Pyridazinone Ring : Known for its role in kinase inhibition, relevant in cancer therapies.

Biological Activity

The biological activities of this compound can be categorized into several key areas:

1. Anti-Cancer Properties

Research indicates that compounds with similar structures have demonstrated anti-cancer effects. For instance, derivatives of pyridazinone have been explored for their inhibitory effects on specific kinases involved in cancer progression. The potential of this compound to inhibit such kinases could make it a candidate for cancer treatment.

StudyCompound StructureTargetActivity
Pyridazinone DerivativesKinasesInhibition of cancer cell proliferation
3,4,5-trihydroxy-N-alkyl-benzamidesColon carcinoma HCT-116 cellsIC50 values indicating cytotoxicity

2. Anti-inflammatory Effects

The structural components suggest possible interactions with enzymes involved in inflammation. Pyridazinones have been noted for their anti-inflammatory properties, which could be relevant for treating inflammatory diseases.

3. Neuroprotective Activity

Compounds similar to this one have shown potential as monoamine oxidase B inhibitors, which are crucial in neurodegenerative disease management. This suggests that the compound may also exhibit neuroprotective properties.

The exact mechanism of action for This compound is still under investigation. However, it is hypothesized that:

  • Kinase Inhibition : By binding to specific kinases, the compound may alter signaling pathways that lead to tumor growth and inflammation.
  • Enzyme Interaction : The ethoxyphenyl group may facilitate interactions with various enzymes involved in oxidative stress and inflammatory pathways.

Case Studies

Several studies have focused on related compounds to understand their biological activities better:

  • Study on Pyridazinone Derivatives :
    • Focused on the synthesis and evaluation of derivatives for anticancer activity.
    • Found promising results in inhibiting cancer cell lines through various mechanisms including apoptosis induction.
  • Comparative Analysis with Other Benzamides :
    • Investigated the structure-activity relationship (SAR) among benzamide derivatives.
    • Noted that modifications in the substituents significantly affected potency against specific biological targets.

Comparison with Similar Compounds

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (S)-17b

  • Structural Features: Shares the pyridazinone and benzamide scaffold but differs in substituents: (S)-17b has a 4-((dimethylamino)methyl)phenyl group and a fluorophenyl moiety, whereas the target compound has a 4-ethoxyphenyl and 4-(tert-butyl) group.
  • Biological Activity: Potent class I HDAC inhibitor with IC50 values in the nanomolar range. Demonstrated in vivo antitumor efficacy in SKM-1 xenograft models and favorable pharmacokinetics in mice and rats .
  • Key Data: hERG channel inhibition: IC50 = 34.6 μM (low cardiotoxicity risk). Tumor growth inhibition: >70% reduction in SKM-1 xenografts at 50 mg/kg (oral dosing).

Antipyrine/Pyridazinone Hybrids (6e, 6f, 6g, 6h)

  • Structural Features: Pyridazinone cores linked to antipyrine (pyrazole) moieties via acetamide or propanamide chains.
  • Synthesis : Yields range from 42% to 62% using DCM-MeOH elution. IR spectra confirm C=O stretches (1,660–1,680 cm⁻¹), comparable to benzamide derivatives .
  • Key Data :
    • Compound 6e : Yield = 62%, IR peaks at 1,664 cm⁻¹ (C=O).
    • Compound 6h : Yield = 48%, IR peaks at 1,662 cm⁻¹ (C=O).

Sigma Receptor-Binding Benzamides (e.g., [125I]PIMBA)

  • Structural Features : Radioiodinated benzamides with piperidinyl or methoxy groups. The target compound’s 4-ethoxyphenyl may mimic the methoxy group’s sigma receptor affinity.
  • Biological Activity: High tumor uptake in prostate cancer xenografts (DU-145 cells). [125I]PIMBA showed Kd = 5.80 nM for sigma-1 receptors .
  • Key Data :
    • Bmax = 1,800 fmol/mg protein (sigma-1 binding in DU-145 cells).
    • Tumor retention: >24 hours post-injection.

Q & A

Q. Methodology :

  • Standardize assays using CLSI guidelines.
  • Cross-validate results with orthogonal techniques (e.g., SPR for binding affinity vs. cell-based assays) .

[Advanced] What in vitro assays are suitable for evaluating its neuroprotective activity, and how should they be designed?

Answer:

  • Oxidative stress models : Treat SH-SY5Y cells with H₂O₂ (100–500 μM) and measure viability via MTT assay. Include N-acetylcysteine as a positive control .
  • Glutamate excitotoxicity : Expose primary cortical neurons to 100 μM glutamate and assess apoptosis via Annexin V/PI staining .
  • Target engagement : Western blotting for Bcl-2/Bax ratios or caspase-3 activation .

Data Interpretation : Normalize to vehicle controls and use ≥3 biological replicates.

[Basic] What analytical techniques are essential for confirming the compound’s structural identity and purity?

Answer:

  • NMR : ¹H/¹³C NMR to confirm proton environments (e.g., tert-butyl singlet at δ 1.3 ppm) .
  • HPLC : Reverse-phase C18 column (ACN/water gradient) to verify ≥95% purity .
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (expected m/z: 419.5 [M+H]⁺) .

[Advanced] How can computational modeling predict the compound’s kinase targets, and what validation is required?

Answer:

  • Docking : Use Schrödinger Maestro to dock into ATP-binding sites of Aurora kinases or CDKs .
  • MD Simulations : 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) .
  • Validation : Compare with kinase inhibition assays (e.g., ADP-Glo™ for IC₅₀ determination) .

[Advanced] What strategies optimize the compound’s solubility for in vivo studies without compromising activity?

Answer:

  • Prodrug design : Introduce phosphate esters at the pyridazinone oxygen .
  • Formulation : Use β-cyclodextrin complexes or lipid nanoparticles (particle size <200 nm via DLS) .
  • Co-solvents : Test PEG-400/water mixtures (up to 20% v/v) for intraperitoneal administration .

[Basic] What are the compound’s key physicochemical properties?

PropertyValueSource
Molecular FormulaC₂₅H₂₉N₃O₃
Molecular Weight419.5 g/mol
logP~3.8 (predicted via ChemAxon)
Solubility (Water)<1 μg/mL

[Advanced] How does modifying the ethoxyphenyl group impact SAR in kinase inhibition?

Q. SAR Insights :

  • Methoxy substitution : Reduces potency (IC₅₀ increases 5-fold) due to decreased π-π stacking .
  • Halogen substitution (e.g., Cl) : Enhances selectivity for VEGFR-2 over PDGFR-β .
    Methodology : Synthesize analogs via Suzuki coupling and test in kinase profiling panels (e.g., DiscoverX) .

[Advanced] How can metabolite identification studies inform toxicity profiling?

Answer:

  • In vitro metabolism : Incubate with human liver microsomes (HLMs) and analyze via LC-QTOF-MS .
  • Key Metabolites : Look for hydroxylation at the tert-butyl group (m/z +16) or O-deethylation of the ethoxyphenyl .
  • Toxicity Markers : Assess mitochondrial toxicity (Seahorse assay) and CYP450 inhibition .

[Basic] What in vivo models are appropriate for evaluating anti-inflammatory activity?

Answer:

  • Murine LPS-induced inflammation : Measure TNF-α/IL-6 levels in serum via ELISA after oral dosing (10–50 mg/kg) .
  • Collagen-induced arthritis : Monitor paw swelling in rats over 21 days .
    Dosing : Use pharmacokinetic data (Cₘₐₓ, t₁/₂) to determine frequency .

[Advanced] How can crystallography resolve binding modes with target proteins?

Q. Methodology :

  • Co-crystallization : Soak protein crystals (e.g., CDK2) with 1 mM compound for 24h .
  • Data Collection : Use synchrotron radiation (λ = 1.0 Å) and solve structures via PHASER .
  • Validation : Compare with mutagenesis data (e.g., K89A mutation in CDK2 disrupts binding) .

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